Pelcitoclax

Description

Properties

IUPAC Name |

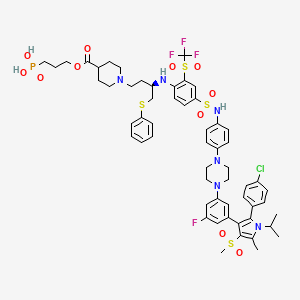

3-[1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carbonyl]oxypropylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H66ClF4N6O11PS4/c1-38(2)68-39(3)55(82(4,73)74)53(54(68)40-11-13-43(58)14-12-40)42-33-44(59)35-48(34-42)67-29-27-66(28-30-67)47-17-15-45(16-18-47)64-84(77,78)50-19-20-51(52(36-50)83(75,76)57(60,61)62)63-46(37-81-49-9-6-5-7-10-49)23-26-65-24-21-41(22-25-65)56(69)79-31-8-32-80(70,71)72/h5-7,9-20,33-36,38,41,46,63-64H,8,21-32,37H2,1-4H3,(H2,70,71,72)/t46-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOCQCYXBYUYLH-YACUFSJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H66ClF4N6O11PS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619923-36-2 | |

| Record name | Pelcitoclax [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1619923362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelcitoclax | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PELCITOCLAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317UBD60ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pelcitoclax: A Technical Guide to its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelcitoclax (also known as APG-1252) is a potent, second-generation small molecule inhibitor targeting the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2] As a BH3-mimetic, Pelcitoclax mimics the action of pro-apoptotic BH3-only proteins, restoring the intrinsic mitochondrial pathway of apoptosis in cancer cells that overexpress Bcl-2 and Bcl-xL.[2][3] This overexpression is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor initiation, progression, and chemoresistance.[1][2] Pelcitoclax is a prodrug that is converted in vivo to its active metabolite, APG-1252-M1, which exhibits significant antitumor activity.[1][4] This technical guide provides an in-depth overview of the mechanism of action of Pelcitoclax, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism of Action: Inhibition of Bcl-2/Bcl-xL

The Bcl-2 family of proteins are central regulators of apoptosis.[1] They are categorized into three functional groups: the anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), the pro-apoptotic effector proteins (e.g., BAX, BAK), and the pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, BAD). In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic members, preventing the induction of apoptosis. In many cancers, the overexpression of Bcl-2 and Bcl-xL leads to an imbalance, promoting cell survival and resistance to therapy.[2]

Pelcitoclax and its active metabolite, APG-1252-M1, act by binding with high affinity to the hydrophobic groove of both Bcl-2 and Bcl-xL.[4][5] This binding competitively displaces pro-apoptotic BH3-only proteins like BIM and PUMA.[6][7] The released BIM and PUMA are then free to activate the effector proteins BAX and BAK.[6][8] Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[1] This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[1][9] Cytoplasmic cytochrome c initiates the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic pathway.[6] Caspase-9 then activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP).[1][9]

Quantitative Data

The potency and selectivity of Pelcitoclax and its active metabolite have been characterized in various preclinical studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of Pelcitoclax

| Compound | Target | Ki (nM) |

| Pelcitoclax (APG-1252) | Bcl-2/Bcl-xL | < 1 |

Data sourced from Probechem Biochemicals.[4]

Table 2: In Vitro Anti-proliferative Activity (IC50) of Pelcitoclax and APG-1252-M1

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| NCI-H146 | Small Cell Lung Cancer | Pelcitoclax | 0.247 |

| NCI-H146 | Small Cell Lung Cancer | APG-1252-M1 | 0.009 |

| NCI-H146 | Small Cell Lung Cancer | Navitoclax (ABT-263) | 0.050 |

| BON-1 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.43 |

| β-TC3 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.55 |

| NCI-H460 | Neuroendocrine Carcinoma | APG-1252-M1 | > 10 |

Data for NCI-H146 sourced from AACR Journals.[6] Data for neuroendocrine neoplasm cell lines sourced from AACR Journals.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Pelcitoclax and a typical experimental workflow for assessing its apoptotic activity.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Facebook [cancer.gov]

- 3. Pelcitoclax | C57H66ClF4N6O11PS4 | CID 76900653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pelcitoclax (APG-1252, BM-1252) | Bcl-2/Bcl-xL inhibitor | Probechem Biochemicals [probechem.com]

- 5. Gemcitabine and APG-1252, a novel small molecule inhibitor of BCL-2/BCL-XL, display a synergistic antitumor effect in nasopharyngeal carcinoma through the JAK-2/STAT3/MCL-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

Pelcitoclax: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelcitoclax (also known as APG-1252) is a potent, novel, second-generation dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] Overexpression of these proteins is a key mechanism by which cancer cells evade apoptosis, contributing to tumor initiation, progression, and chemoresistance.[2] Pelcitoclax, a BH3 mimetic, restores the intrinsic mitochondrial apoptotic pathway by binding to and neutralizing Bcl-2 and Bcl-xL, leading to cancer cell death.[3] This technical guide provides a comprehensive overview of the pro-apoptotic activity of Pelcitoclax in various cancer models, detailing its mechanism of action, experimental protocols, and quantitative efficacy data.

Mechanism of Action: Restoring the Apoptotic Balance

Pelcitoclax functions by competitively binding to the BH3 groove of anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby displacing pro-apoptotic proteins such as Bim, Bak, and Bax.[1][2] This disruption liberates the pro-apoptotic proteins, which can then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2] The subsequent release of cytochrome c into the cytoplasm activates a caspase cascade, culminating in the execution of apoptosis.[2] In vivo, Pelcitoclax is converted to its more active metabolite, APG-1252-M1, which demonstrates significant antitumor effects.[2][4]

Signaling Pathway

The following diagram illustrates the signaling pathway of Pelcitoclax-induced apoptosis.

References

Pelcitoclax Active Metabolite APG-1252-M1: A Technical Guide

Introduction

Pelcitoclax (also known as APG-1252) is a novel, potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] It is a clinical-stage investigational drug developed using an innovative prodrug strategy to enhance its therapeutic index. In vivo, Pelcitoclax is converted to its highly active metabolite, APG-1252-M1 (also identified as APG-1244 or BM-1244), which is responsible for the compound's potent antitumor effects.[1][3] This guide provides an in-depth technical overview of APG-1252-M1, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inducing Apoptosis

APG-1252-M1 functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][4] This action competitively displaces pro-apoptotic "activator" proteins like BIM and PUMA, liberating them to activate the pro-apoptotic "effector" proteins BAX and BAK.[1][5] The activation of BAX/BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade (caspase-3/7), ultimately executing programmed cell death, or apoptosis.[4][6][7] This entire process is BAX/BAK-dependent, as cells deficient in these proteins are resistant to APG-1252-M1-induced apoptosis.[1][7]

The expression level of another anti-apoptotic protein, Myeloid Cell Leukemia-1 (MCL-1), to which APG-1252-M1 does not bind, is a critical factor in determining cellular sensitivity.[6][8] High levels of MCL-1 can confer resistance.[8] Consequently, combining Pelcitoclax with agents that downregulate MCL-1, such as taxanes, has been shown to produce synergistic antitumor activity.[1][2]

Innovative Prodrug Strategy

A significant challenge with potent Bcl-xL inhibitors is on-target thrombocytopenia, as platelets are dependent on Bcl-xL for their survival.[1] To mitigate this, Pelcitoclax was developed as a prodrug with limited cellular permeability.[1] In the body, it is hydrolyzed by esterases into the active metabolite APG-1252-M1.[1] Crucially, this conversion is approximately 16 times more efficient in tumor tissues compared to plasma, which is attributed to higher esterase activity in the tumor microenvironment.[1][5] This strategy aims to achieve high concentrations of the active drug at the tumor site while minimizing systemic exposure and thereby reducing platelet toxicity.[1][3]

Quantitative Data Summary

Table 1: In Vitro Potency (IC₅₀)

IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | Pelcitoclax (APG-1252) IC₅₀ | APG-1252-M1 IC₅₀ | Reference Compound (Navitoclax) IC₅₀ | Citation(s) |

| NCI-H146 | Small Cell Lung Cancer (SCLC) | 0.247 µM | 0.009 µM | 0.050 µM | [1] |

| NCI-H1963 | Small Cell Lung Cancer (SCLC) | >1 µM (approx.) | ~0.1 µM | ~0.1 µM | [1] |

| AGS | Gastric Cancer | Not Reported | 1.146 ± 0.56 µM | Not Reported | [6] |

| N87 | Gastric Cancer | Not Reported | 0.9007 ± 0.23 µM | Not Reported | [6] |

| SNK-1 | NK/T-Cell Lymphoma | 2.652 ± 2.606 µM | 0.133 ± 0.056 µM | Not Reported | [5] |

| SNK-6 | NK/T-Cell Lymphoma | 1.568 ± 1.109 µM | 0.064 ± 0.014 µM | Not Reported | [5] |

| SNK-8 | NK/T-Cell Lymphoma | 0.557 ± 0.383 µM | 0.020 ± 0.008 µM | Not Reported | [5] |

Table 2: Preclinical Pharmacokinetics & In Vivo Efficacy

| Parameter | Value | Animal Model | Citation(s) |

| Pharmacokinetics | |||

| Pelcitoclax Half-Life (Plasma) | 127 hours | Mouse | [1][5] |

| Pelcitoclax Half-Life (Tumor) | 25.2 hours | Mouse | [1][5] |

| In Vivo Efficacy (Single Agent) | |||

| Tumor Growth Rate (T/C%) | 13.7% to 30.7% | SNK-6 Xenograft (NK/TCL) | [5] |

Table 3: Phase 1 Clinical Trial Data (Pelcitoclax Monotherapy)

Data from a first-in-human study in patients with locally advanced or metastatic solid tumors (N=50).[1][2]

| Parameter | Result |

| Overall Response Rate (ORR) | 6.5% |

| Disease Control Rate (DCR) | 30.4% |

| Most Common Treatment-Related Adverse Events (TRAEs) | Transaminase elevations, reduced platelets (less frequent with once-weekly schedule) |

Table 4: Phase 1b/2 Clinical Trial Data (Pelcitoclax + Paclitaxel)

Data from a study in patients with relapsed/refractory SCLC (N=28).[9][10]

| Parameter | Result |

| Recommended Phase 2 Dose (RP2D) of Pelcitoclax | 240 mg (IV, weekly) |

| Overall Response Rate (ORR) (evaluable pts, n=20) | 25% |

| Median Duration of Response | 83 days |

| Pelcitoclax Terminal Half-Life | 3.7 to 7.4 hours |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize APG-1252-M1.

Cell Viability / Proliferation Assay (CCK-8 / WST-1 Method)

This protocol assesses the effect of APG-1252-M1 on cell metabolic activity, a proxy for cell viability. The assay is based on the reduction of a water-soluble tetrazolium salt (WST-8 in CCK-8, WST-1) by mitochondrial dehydrogenases in viable cells to produce a colored formazan product.

-

Materials:

-

Cancer cell lines (e.g., NCI-H146, AGS)

-

Complete culture medium

-

96-well flat-bottom tissue culture plates

-

APG-1252-M1 stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) or WST-1 reagent

-

Microplate reader (spectrophotometer)

-

-

Procedure:

-

Cell Seeding: Harvest cells during the logarithmic growth phase. Count cells and adjust the density to 1 x 10⁵ cells/mL in complete medium. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.[11]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of APG-1252-M1 in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of APG-1252-M1 (e.g., 0-10 µM).[1] Include wells with vehicle (DMSO) as a negative control.

-

Incubation: Incubate the treated plate for the desired duration (e.g., 48 hours, 4 days).[1][12]

-

Reagent Addition: Add 10 µL of CCK-8 or WST-1 reagent to each well.[1][7]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.[1] The optimal time may vary by cell line.

-

Measurement: Shake the plate gently for 1 minute. Measure the absorbance at 450 nm using a microplate reader.[1] A reference wavelength of >600 nm can be used to subtract background.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the absorbance of the blank (medium only) wells. Plot the viability against the drug concentration to determine the IC₅₀ value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (PS) exposed on the outer membrane of early apoptotic cells, while propidium iodide (PI) intercalates with the DNA of late-stage apoptotic and necrotic cells with compromised membrane integrity.

-

Materials:

-

Treated and control cells (from culture)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Treat cells with APG-1252-M1 (e.g., 50 to 200 nM) for a specified time (e.g., 2 to 24 hours).[1]

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin, generating a light signal via luciferase.[13]

-

Materials:

-

Treated and control cells in an opaque-walled 96-well plate

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Plate-reading luminometer

-

-

Procedure:

-

Assay Setup: Seed cells in an opaque-walled 96-well plate and treat with APG-1252-M1 as described for the viability assay. Include wells with medium only for background measurement.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[13]

-

Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[14]

-

Lysis and Incubation: Mix the contents by placing the plate on an orbital shaker for 2 minutes. Incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.[14]

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence from all readings and express the results as fold-change in caspase activity relative to untreated controls.

-

Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect changes in the levels and cleavage of key proteins in the apoptotic pathway, such as caspases and PARP, or the release of cytochrome c from the mitochondria into the cytosol.

-

Materials:

-

Treated and control cell pellets

-

Cytosolic/Mitochondrial Fractionation Kit (for cytochrome c release)

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, transfer buffer, and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cytochrome c, anti-Bcl-2, anti-Bcl-xL, anti-BAX)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction:

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.[17]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17]

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[17] Analyze the bands to detect protein expression, cleavage (e.g., cleaved caspase-3, cleaved PARP), or subcellular localization (e.g., cytochrome c in the cytosolic fraction).[6][7]

-

In Vivo Xenograft Tumor Model Study

This protocol evaluates the antitumor efficacy of Pelcitoclax in an animal model.

-

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)[18]

-

Cancer cell line (e.g., NCI-H146, N87) or patient-derived tumor fragments (PDX)

-

Sterile PBS or HBSS

-

Matrigel or Cultrex BME (optional, to improve tumor take)[19]

-

Pelcitoclax formulation for intravenous (i.v.) injection

-

Calipers for tumor measurement

-

-

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of ~3 x 10⁷ cells/mL.[20] Keep on ice.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (containing ~3 x 10⁶ cells) into the flank of each mouse.[20]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the animals' health and tumor size regularly.[20]

-

Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (e.g., n=8-10 per group).

-

Treatment Administration: Administer Pelcitoclax (e.g., 25-100 mg/kg) via intravenous injection according to the desired schedule (e.g., once or twice weekly).[1][18] The control group receives the vehicle solution.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length / 2.[20] Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize animals according to ethical guidelines.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) or the T/C% (mean tumor volume of treated group / mean tumor volume of control group x 100) at the end of the study to quantify efficacy.

-

References

- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 2. ptglab.com [ptglab.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 4. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. de.lumiprobe.com [de.lumiprobe.com]

- 7. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 8. promega.com [promega.com]

- 9. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 14. promega.com [promega.com]

- 15. Cytochrome c Release Apoptosis Assay Kit | QIA87 [merckmillipore.com]

- 16. bio-rad.com [bio-rad.com]

- 17. edspace.american.edu [edspace.american.edu]

- 18. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 19. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 20. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

Pelcitoclax: A Technical Guide to Overcoming Apoptosis Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resistance to apoptosis, or programmed cell death, is a fundamental hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and therapeutic interventions[1][2]. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like BCL-2 and BCL-xL frequently overexpressed in various tumors, leading to therapeutic resistance[1][3][4]. Pelcitoclax (also known as APG-1252) is a novel, potent, dual inhibitor of BCL-2 and BCL-xL, engineered to restore the natural apoptotic machinery in cancer cells[3][4][5]. This technical guide provides an in-depth analysis of Pelcitoclax's mechanism of action, a summary of key preclinical and clinical data, and detailed experimental protocols relevant to its study.

The BCL-2 Family and Apoptosis Evasion in Cancer

The intrinsic apoptosis pathway is governed by a delicate balance between pro-apoptotic and anti-apoptotic proteins of the BCL-2 family[1][3]. Anti-apoptotic proteins, including BCL-2, BCL-xL, and MCL-1, prevent cell death by sequestering pro-apoptotic "effector" proteins BAX and BAK[6][7]. In response to cellular stress, pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, BAD) are activated. They bind to the anti-apoptotic proteins, releasing BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to its permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis[3][6][8].

Many cancers hijack this system by overexpressing anti-apoptotic proteins like BCL-2 and BCL-xL, effectively sequestering the pro-apoptotic initiators and preventing cell death[1][4]. This makes these proteins attractive therapeutic targets. While selective BCL-2 inhibitors like venetoclax are effective in some hematologic malignancies, resistance can emerge through the upregulation of other anti-apoptotic proteins, particularly BCL-xL, which is a common resistance factor in solid tumors[5][9].

Pelcitoclax (APG-1252): A Dual BCL-2/BCL-xL Inhibitor

Pelcitoclax is a second-generation BH3 mimetic designed as a dual inhibitor of both BCL-2 and BCL-xL[2][3][5]. A key innovation in its design is its formulation as a prodrug. In circulation, Pelcitoclax has limited cellular permeability. Within the tumor microenvironment, it is converted by esterases to its highly potent metabolite, APG-1252-M1[3][5][9]. This strategy is designed to minimize systemic toxicity, particularly on-target thrombocytopenia (low platelet count), which is a known side effect of BCL-xL inhibition that has hampered the development of other dual inhibitors like navitoclax[5].

Mechanism of Action: Restoring Apoptotic Signaling

Pelcitoclax, through its active metabolite APG-1252-M1, directly targets the BH3-binding groove of both BCL-2 and BCL-xL proteins[3][4][10].

-

Binding and Displacement: APG-1252-M1 binds with high affinity to BCL-2 and BCL-xL, competitively displacing pro-apoptotic BH3-only proteins such as BIM and PUMA from their grasp[5][11].

-

BAX/BAK Activation: The release of these pro-apoptotic proteins allows for the activation of the effector proteins BAX and BAK[5][11].

-

Mitochondrial Apoptosis: Activated BAX and BAK oligomerize on the mitochondrial outer membrane, inducing MOMP. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm[3].

-

Caspase Cascade: Cytochrome c triggers the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates effector caspases-3 and -7, which execute the final stages of apoptosis by cleaving key cellular substrates[3][5].

This BAX/BAK-dependent, caspase-mediated apoptosis is the core mechanism by which Pelcitoclax exerts its antitumor effects[5][11].

Caption: Pelcitoclax inhibits BCL-2/xL, releasing pro-apoptotic proteins to trigger apoptosis.

Preclinical Data

In Vitro Activity

Pelcitoclax, primarily through its active metabolite APG-1252-M1, has demonstrated potent antiproliferative and pro-apoptotic activity across a range of cancer cell lines, particularly those dependent on BCL-2/BCL-xL for survival[5]. The human small-cell lung cancer (SCLC) cell line NCI-H146 was found to be highly sensitive[5].

Table 1: In Vitro Antiproliferative Activity (IC₅₀ Values)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

|---|---|---|---|---|

| Pelcitoclax | NCI-H146 | SCLC | 0.247 | [5] |

| APG-1252-M1 | NCI-H146 | SCLC | 0.009 | [5] |

| Navitoclax | NCI-H146 | SCLC | 0.050 |[5] |

Data shows APG-1252-M1 is significantly more potent than the parent prodrug and the reference compound navitoclax in this SCLC cell line.

Apoptosis induction has been confirmed by time- and dose-dependent increases in Annexin V-positive cells following treatment with APG-1252-M1[5].

In Vivo Antitumor Efficacy

In various cell line-derived (CDX) and patient-derived (PDX) xenograft models, Pelcitoclax has shown significant single-agent antitumor activity, causing tumor regression in models of SCLC, gastric cancer, and non-small cell lung cancer (NSCLC)[3][5].

Synergy with Combination Therapies

A key strategy for overcoming apoptosis resistance is combination therapy. Preclinical studies have shown strong synergy between Pelcitoclax and other anticancer agents.

-

Taxanes (Paclitaxel/Docetaxel): Combination with taxanes enhances antitumor activity. This is partly attributed to the taxane-mediated downregulation of MCL-1, another anti-apoptotic protein that is a primary mechanism of resistance to BCL-2/BCL-xL inhibitors[5][11].

-

Osimertinib: In EGFR-mutant NSCLC models, Pelcitoclax combined with the EGFR inhibitor osimertinib demonstrated synergistic antitumor effects, suggesting a role in overcoming resistance to targeted therapy[12].

-

Gemcitabine: In nasopharyngeal carcinoma models, Pelcitoclax and gemcitabine showed synergistic effects by activating caspase-dependent pathways and blocking the JAK-2/STAT3/MCL-1 signaling pathway[10].

Table 2: In Vivo Combination Efficacy in Xenograft Models

| Model | Cancer Type | Treatment | Tumor Growth Inhibition (T/C%)* | Citation |

|---|---|---|---|---|

| HGC-27 | Gastric Cancer | Paclitaxel | 50% | [5] |

| HGC-27 | Gastric Cancer | Pelcitoclax + Paclitaxel | 20% |[5] |

*T/C% is the ratio of the mean tumor volume of the treated group to the control group.

Caption: Pelcitoclax and taxanes synergistically induce apoptosis by inhibiting parallel pathways.

Clinical Data

Pelcitoclax has been evaluated in several Phase I/II clinical trials, both as a single agent and in combination, demonstrating a manageable safety profile and promising preliminary efficacy in heavily pretreated patient populations.

Monotherapy in Solid Tumors

A first-in-human study enrolled 50 patients with metastatic SCLC and other solid tumors[5][11]. Pelcitoclax was administered intravenously either once or twice weekly.

Table 3: Efficacy of Single-Agent Pelcitoclax in Advanced Solid Tumors (N=46 evaluable)

| Metric | Result | Citation |

|---|---|---|

| Overall Response Rate (ORR) | 6.5% | [5][13] |

| Disease Control Rate (DCR) | 30.4% | [5][13] |

| Recommended Phase 2 Dose (RP2D) | 240 mg QW |[13] |

The most common treatment-related adverse events included elevated transaminases and reduced platelet counts, which were generally manageable and less frequent with a once-weekly (QW) dosing schedule[5][11].

Combination Therapy

Clinical trials have explored Pelcitoclax in combination with standard-of-care agents.

-

With Paclitaxel in SCLC: A Phase Ib/II study evaluated Pelcitoclax with paclitaxel in patients with relapsed/refractory SCLC[14][15][16]. The combination was well-tolerated and showed modest antitumor activity.

-

With Osimertinib in NSCLC: A Phase Ib study in patients with EGFR-mutant NSCLC showed promising results, particularly in treatment-naïve patients[17][18][19].

Table 4: Efficacy of Pelcitoclax Combination Therapies

| Trial (Identifier) | Cancer Type | Combination | Patient Population | N | ORR | DCR | Citation |

|---|---|---|---|---|---|---|---|

| NCT04210037 | R/R SCLC | Paclitaxel | Relapsed/Refractory | 20 | 25% | - | [14][15] |

| NCT04001777 | EGFR-mutant NSCLC | Osimertinib | TKI-Naïve | 26 | 80.8% | 95.5% | [17][19] |

| NCT04001777 | EGFR-mutant NSCLC | Osimertinib | TKI-Naïve, TP53-mutant | 16 | 87.5% | - | [17] |

| NCT04001777 | EGFR-mutant NSCLC | Osimertinib | 3rd Gen TKI-Resistant | 20 | 5.0% (confirmed) | 80.0% |[19] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of Pelcitoclax.

Cell Viability / Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of viability. The WST-1 or similar tetrazolium salt-based assays are commonly used[5].

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of Pelcitoclax, APG-1252-M1, or other compounds for a specified duration (e.g., 72-96 hours)[5].

-

Reagent Addition: Add WST-1 or a similar reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine IC₅₀ values by plotting viability against drug concentration and fitting to a dose-response curve.

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay detects one of the earliest events in apoptosis: the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

-

Cell Culture and Treatment: Culture cells and treat with the desired concentrations of APG-1252-M1 for various time points (e.g., 2, 6, 24 hours)[5].

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction[5].

Caption: Workflow for quantifying apoptosis using Annexin V staining and flow cytometry.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used to determine if two proteins interact in a cellular context. It was used to show that Pelcitoclax disrupts the interaction between BCL-xL and pro-apoptotic proteins like BIM and PUMA[5][11].

-

Cell/Tissue Lysis: Lyse treated and untreated cells or tumor tissue with a non-denaturing lysis buffer to preserve protein complexes.

-

Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G) to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to a target protein (e.g., anti-BCL-xL) overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., anti-BIM or anti-PUMA). A reduced signal in the treated sample indicates disruption of the interaction.

Conclusion and Future Directions

Pelcitoclax represents a promising strategy to overcome apoptosis resistance in a variety of cancers, particularly solid tumors where BCL-xL is a key survival factor[5]. Its dual inhibition of BCL-2 and BCL-xL allows it to address intrinsic and acquired resistance to more selective BCL-2 inhibitors[9]. The innovative prodrug design appears to mitigate the dose-limiting thrombocytopenia associated with previous BCL-xL inhibitors, improving its therapeutic window[5].

Preclinical and early clinical data have demonstrated its pro-apoptotic mechanism, single-agent activity, and significant potential in combination therapies[5][14][17]. The synergistic effects with taxanes and targeted agents like osimertinib highlight its potential to enhance current treatment paradigms[5][12][17].

Future research should focus on randomized controlled trials to confirm the efficacy of combination regimens and the identification of predictive biomarkers to select patient populations most likely to benefit from Pelcitoclax therapy[14][15]. Understanding the complex interplay between BCL-2 family members and other signaling pathways will be crucial for designing rational, next-generation combination strategies.

References

- 1. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Facebook [cancer.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. Gemcitabine and APG-1252, a novel small molecule inhibitor of BCL-2/BCL-XL, display a synergistic antitumor effect in nasopharyngeal carcinoma through the JAK-2/STAT3/MCL-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WCLC 2021 | Mini Oral - Ascentage Pharma Announces Latest Data of Its Investigational Bcl-2/Bcl-xL Inhibitor Pelcitoclax (APG-1252) Combined with Osimertinib in Patients with EGFR TKI-Resistant Non-Small Cell Lung Cancer [prnewswire.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. First-in-human study of pelcitoclax (APG-1252) in combination with paclitaxel in patients (pts) with relapsed/refractory small-cell lung cancer (R/R SCLC). - ASCO [asco.org]

- 15. ascopubs.org [ascopubs.org]

- 16. ascopubs.org [ascopubs.org]

- 17. Live from ESMO 2023 | Oral Report Featuring Latest Data of Pelcitoclax (APG-1252) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC [prnewswire.com]

- 18. ascopubs.org [ascopubs.org]

- 19. onclive.com [onclive.com]

Pelcitoclax Prodrug Strategy: A Technical Guide to Mitigating Thrombocytopenia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pelcitoclax (APG-1252) is a novel, potent dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL). While dual inhibition of these proteins is a promising therapeutic strategy for a variety of malignancies, the clinical development of previous Bcl-xL inhibitors has been hampered by on-target thrombocytopenia. This is due to the critical role of Bcl-xL in platelet survival. Pelcitoclax employs an innovative prodrug strategy to circumvent this limitation, enabling targeted delivery of the active compound to tumor tissues while minimizing systemic exposure and, consequently, platelet toxicity. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and the experimental methodologies underpinning the development of pelcitoclax, with a focus on its strategy to reduce thrombocytopenia.

Mechanism of Action: The Prodrug Advantage

Pelcitoclax is a phosphate prodrug that is systemically administered in a less active form.[1] It is designed to be preferentially converted to its highly potent active metabolite, APG-1252-M1, at the tumor site.[2][3] This targeted activation is achieved by leveraging the higher esterase activity found in tumor tissues compared to plasma.[3][4] Preclinical studies have shown that the transformation of pelcitoclax to APG-1252-M1 is 16 times higher in tumor tissues than in plasma.[4][5] This differential conversion is the cornerstone of the strategy to reduce the dose-limiting toxicity of thrombocytopenia.

The active metabolite, APG-1252-M1, functions as a BH3-mimetic, binding with high affinity to the BH3-binding groove of both Bcl-2 and Bcl-xL.[6][7] This action displaces pro-apoptotic proteins such as BIM and PUMA, leading to the activation of BAX and BAK.[4][8] The subsequent mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors, ultimately activating the caspase cascade and inducing apoptosis.[7]

Caption: Preferential conversion of pelcitoclax to its active form in the tumor microenvironment.

Preclinical and Clinical Data

In Vitro Potency and Selectivity

The active metabolite, APG-1252-M1, has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. In contrast, the prodrug, pelcitoclax, exhibits significantly lower activity, underscoring the effectiveness of the prodrug design.

| Compound | Cell Line | IC50 (µM) | Reference |

| Pelcitoclax | NCI-H146 (SCLC) | 0.247 | [4] |

| SNK-1 (NK/TCL) | 2.652 ± 2.606 | [5] | |

| SNK-6 (NK/TCL) | 1.568 ± 1.109 | [5] | |

| SNK-8 (NK/TCL) | 0.557 ± 0.383 | [5] | |

| APG-1252-M1 | NCI-H146 (SCLC) | 0.009 | [4] |

| SNK-1 (NK/TCL) | 0.133 ± 0.056 | [5] | |

| SNK-6 (NK/TCL) | 0.064 ± 0.014 | [5] | |

| SNK-8 (NK/TCL) | 0.020 ± 0.008 | [5] |

SCLC: Small-Cell Lung Cancer; NK/TCL: Natural Killer/T-Cell Lymphoma

Mitigation of Thrombocytopenia

The primary advantage of the pelcitoclax prodrug strategy is the significant reduction in platelet toxicity. Preclinical animal models have shown that pelcitoclax is approximately 30-fold less cytotoxic to platelets than its active metabolite, APG-1252-M1.[1]

Clinical Trial Data

Phase 1 clinical trials of pelcitoclax in patients with advanced solid tumors have demonstrated a manageable safety profile and preliminary anti-tumor activity.[4][8] Treatment-related adverse events included transaminase elevations and reduced platelet counts, with the latter being less frequent and transient with a once-weekly dosing schedule.[4][8]

| Trial Phase | Patient Population | Dosing Schedule | Key Efficacy Results | Thrombocytopenia (Grade ≥3) | Reference |

| Phase 1 | Advanced Solid Tumors | Once or Twice Weekly | ORR: 6.5%, DCR: 30.4% | 19.4% (Twice Weekly) | [4][8] |

| Phase 1b (with Osimertinib) | EGFR-mutant NSCLC | Once Weekly (160 mg) | ORR: up to 80.8% | No Grade 3 events reported at 160mg | [1] |

ORR: Objective Response Rate; DCR: Disease Control Rate; NSCLC: Non-Small Cell Lung Cancer

Experimental Protocols

In Vitro Cell Viability Assay (MTS/WST-based)

This protocol is a representative method for assessing the cytotoxic effects of pelcitoclax and APG-1252-M1 on cancer cell lines.

-

Cell Plating: Seed cancer cells (e.g., NCI-H146) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of pelcitoclax and APG-1252-M1 in growth medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

-

MTS/WST Reagent Addition: Add 20 µL of MTS or WST reagent to each well.

-

Incubation and Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

References

- 1. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]

- 3. Application and design of esterase-responsive nanoparticles for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Bcl-2/Bcl-xL Inhibitor Pelcitoclax: A Deep Dive into its Mechanism of Mitochondrial Outer Membrane Permeabilization

For Immediate Release

Suzhou, China and Rockville, MD – November 7, 2025 – This technical whitepaper provides an in-depth analysis of Pelcitoclax (APG-1252), a novel, potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). This document, intended for researchers, scientists, and drug development professionals, will detail the core mechanism of action of Pelcitoclax, focusing on its role in inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis in cancer cells.

Pelcitoclax is a clinical-stage BH3 mimetic designed as a prodrug that is converted to its active metabolite, APG-1252-M1, in vivo.[1][2][3] This strategy aims to mitigate the on-target toxicity of Bcl-xL inhibition, particularly thrombocytopenia.[3][4] In vitro studies are typically conducted using the active metabolite, APG-1252-M1.[2]

Core Mechanism of Action: Restoring the Apoptotic Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[5] A delicate balance between pro-apoptotic (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of this family determines cell fate. In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL sequesters pro-apoptotic proteins, preventing the initiation of apoptosis and promoting cell survival.[5]

Pelcitoclax, through its active metabolite APG-1252-M1, acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of both Bcl-2 and Bcl-xL.[4][6] This competitive inhibition disrupts the interaction between these anti-apoptotic proteins and pro-apoptotic "activator" proteins like BIM and PUMA.[4][7] The release of these activators leads to the subsequent activation and oligomerization of the "effector" proteins BAX and BAK at the mitochondrial outer membrane.[3][4] This culminates in the formation of pores in the mitochondrial outer membrane, an event known as Mitochondrial Outer Membrane Permeabilization (MOMP).[5] MOMP is the critical "point of no return" in the intrinsic apoptotic pathway, leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[5] Cytosolic cytochrome c then triggers the formation of the apoptosome and the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7, which ultimately dismantle the cell.[4][5]

Quantitative Data

The potency and efficacy of Pelcitoclax and its active metabolite have been characterized through various in vitro assays.

Binding Affinity

Pelcitoclax is a potent dual inhibitor of Bcl-2 and Bcl-xL.

| Compound | Target | Binding Affinity (Ki) |

| Pelcitoclax | Bcl-2/Bcl-xL | < 1 nM[8] |

In Vitro Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) of Pelcitoclax and its active metabolite, APG-1252-M1, has been determined in a range of cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| NCI-H146 | Small-Cell Lung Cancer (SCLC) | APG-1252-M1 | 0.009[4] |

| NCI-H146 | Small-Cell Lung Cancer (SCLC) | Pelcitoclax (APG-1252) | 0.247[4] |

| SNK-1 | Natural Killer/T-cell Lymphoma (NK/TCL) | APG-1252-M1 | 0.133[9] |

| SNK-6 | Natural Killer/T-cell Lymphoma (NK/TCL) | APG-1252-M1 | 0.064[9] |

| SNK-8 | Natural Killer/T-cell Lymphoma (NK/TCL) | APG-1252-M1 | 0.020[9] |

| CNE2 | Nasopharyngeal Carcinoma (NPC) | APG-1252-M1 | 9.672[10] |

| HNE1 | Nasopharyngeal Carcinoma (NPC) | APG-1252-M1 | 8.346[10] |

| TW03 | Nasopharyngeal Carcinoma (NPC) | APG-1252-M1 | 10.042[10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Pelcitoclax's effect on mitochondrial outer membrane permeabilization.

Cell Viability Assay (WST/SRB)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Pelcitoclax or APG-1252-M1 for 48-72 hours.

-

WST-1 Assay: 10 µL of WST-1 reagent is added to each well and incubated for 1-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader.

-

SRB Assay: Cells are fixed with 10% trichloroacetic acid, stained with 0.4% sulforhodamine B in 1% acetic acid, and washed with 1% acetic acid. The bound dye is solubilized with 10 mM Tris base, and the absorbance is measured at 510 nm.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Treatment: Cells are treated with the desired concentrations of APG-1252-M1 for the indicated times.

-

Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Mitochondrial Outer Membrane Permeabilization (MOMP) Assay (Cytochrome c Release by Western Blot)

This assay directly measures the release of cytochrome c from the mitochondria into the cytosol.

-

Cell Treatment and Fractionation:

-

Cells are treated with APG-1252-M1.

-

Approximately 5 x 10^7 cells are harvested and washed with ice-cold PBS.

-

The cell pellet is resuspended in 1 mL of ice-cold cytosol extraction buffer containing DTT and protease inhibitors and incubated on ice for 10-15 minutes.

-

Cells are homogenized using a pre-chilled Dounce tissue grinder (30-50 passes).

-

The homogenate is centrifuged at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

The supernatant is transferred to a fresh tube and centrifuged at 10,000 x g for 30 minutes at 4°C to pellet the mitochondrial fraction. The resulting supernatant is the cytosolic fraction.[4]

-

-

Western Blotting:

-

Protein concentrations of the cytosolic and mitochondrial fractions are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against cytochrome c.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate MOMP.

-

Caspase-3/7 Activity Assay (Luminometry)

This assay quantifies the activity of the executioner caspases-3 and -7.

-

Cell Seeding and Treatment: Cells are seeded in a white-walled 96-well plate and treated with APG-1252-M1.

-

Assay Procedure:

-

The plate and the Caspase-Glo® 3/7 reagent are equilibrated to room temperature.

-

An equal volume of Caspase-Glo® 3/7 reagent is added to each well.

-

The contents are mixed on a plate shaker for 30-60 seconds.

-

The plate is incubated at room temperature for 1-3 hours.

-

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Co-immunoprecipitation of Bcl-xL and BIM

This technique is used to demonstrate the disruption of the Bcl-xL/BIM protein-protein interaction.

-

Cell Lysis: Cells treated with or without APG-1252-M1 are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G magnetic beads.

-

A primary antibody against Bcl-xL is added to the lysate and incubated overnight at 4°C with gentle rotation.

-

Protein A/G magnetic beads are added and incubated for 1-4 hours at 4°C to capture the antibody-protein complexes.

-

The beads are washed several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluates are then analyzed by Western blotting using a primary antibody against BIM. A decrease in the amount of co-immunoprecipitated BIM in APG-1252-M1-treated cells indicates the disruption of the Bcl-xL/BIM complex.[11]

-

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this document.

Caption: Pelcitoclax inhibits Bcl-2/Bcl-xL, leading to apoptosis.

Caption: Workflow for detecting Cytochrome c release via Western Blot.

Caption: Co-immunoprecipitation workflow to assess Bcl-xL/BIM interaction.

Conclusion

Pelcitoclax is a potent dual Bcl-2/Bcl-xL inhibitor that effectively induces apoptosis in cancer cells by triggering mitochondrial outer membrane permeabilization. Its mechanism of action is well-defined, involving the disruption of anti-apoptotic protein complexes, leading to BAX/BAK activation, cytochrome c release, and subsequent caspase-mediated cell death. The quantitative data and detailed experimental protocols provided in this whitepaper offer a comprehensive resource for the scientific community to further explore the therapeutic potential of Pelcitoclax.

References

- 1. promega.com [promega.com]

- 2. ulab360.com [ulab360.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Facebook [cancer.gov]

- 7. biocompare.com [biocompare.com]

- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunoblots and co-immunoprecipitation (Co-IP) assays [bio-protocol.org]

Methodological & Application

Pelcitoclax In Vitro Cell Viability Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelcitoclax, also known as APG-1252, is a potent and selective dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] These proteins are often overexpressed in cancer cells, contributing to tumor initiation, progression, and resistance to chemotherapy.[2] Pelcitoclax is a prodrug that is converted to its more active metabolite, APG-1252-M1, which exhibits strong anti-tumor effects.[2] By binding to and inhibiting Bcl-2 and Bcl-xL, Pelcitoclax and its active metabolite restore the intrinsic mitochondrial pathway of apoptosis, leading to cancer cell death.[1][2] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cells treated with Pelcitoclax using the widely accepted CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action

Pelcitoclax functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2 and Bcl-xL. This action displaces pro-apoptotic proteins like BIM, PUMA, BAX, and BAK. The liberation of BAX and BAK allows them to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This, in turn, results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating caspases and ultimately leading to programmed cell death, or apoptosis.[2][3]

References

Application Notes and Protocols for Establishing Pelcitoclax-Resistant Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelcitoclax (APG-1252) is a potent, second-generation dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] By mimicking the action of BH3-only proteins, Pelcitoclax restores the intrinsic mitochondrial apoptotic pathway, making it a promising therapeutic agent for various malignancies.[2][3] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of Pelcitoclax-resistant cell line models is crucial for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and developing effective combination strategies to overcome resistance.

One of the primary mechanisms of resistance to Bcl-2/Bcl-xL inhibitors is the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1).[4][5][6] Mcl-1 can sequester pro-apoptotic proteins, thereby bypassing the inhibitory effects of Pelcitoclax on Bcl-2 and Bcl-xL.[4][7] This application note provides a detailed protocol for the generation and characterization of Pelcitoclax-resistant cancer cell lines.

Mechanism of Action of Pelcitoclax

Pelcitoclax and its active metabolite, APG-1252-M1, bind to the BH3-binding groove of Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins like BIM, PUMA, BAX, and BAK.[7][8] This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[3][9]

dot

Caption: Mechanism of action of Pelcitoclax in inducing apoptosis.

Experimental Protocols

I. Generation of Pelcitoclax-Resistant Cell Lines

This protocol describes the generation of Pelcitoclax-resistant cell lines using a gradual dose-escalation method.[1][3][8][10]

Materials:

-

Parental cancer cell line of interest

-

Pelcitoclax (APG-1252)

-

Complete cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

Cell culture flasks, plates, and other consumables

-

Cell viability assay kit (e.g., MTT, CCK-8)

-

Hemocytometer or automated cell counter

Procedure:

-

Determine the IC50 of the Parental Cell Line:

-

Plate the parental cells in 96-well plates at a predetermined optimal density.

-

Treat the cells with a serial dilution of Pelcitoclax for 72 hours.

-

Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).

-

-

Initiate Resistance Induction:

-

Culture the parental cells in a medium containing Pelcitoclax at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[1]

-

Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and is comparable to that of the parental cells.

-

-

Dose Escalation:

-

Once the cells have adapted to the initial concentration, increase the Pelcitoclax concentration by 1.5- to 2-fold.[3]

-

Monitor the cells for signs of significant cell death. If more than 50% of the cells die, reduce the concentration to the previous level and allow the cells to recover before attempting the next dose escalation.[1]

-

Continue this stepwise increase in Pelcitoclax concentration. The entire process can take several months.

-

-

Establishment and Maintenance of the Resistant Cell Line:

-

Once the cells can proliferate in a significantly higher concentration of Pelcitoclax (e.g., 10-fold the initial IC50), the resistant cell line is considered established.

-

Maintain the resistant cell line in a medium containing the final concentration of Pelcitoclax to ensure the stability of the resistant phenotype.

-

Cryopreserve aliquots of the resistant cells at different passage numbers.

-

dot

Caption: Workflow for developing Pelcitoclax-resistant cell lines.

II. Characterization of Pelcitoclax-Resistant Cell Lines

1. Confirmation of Resistance:

-

Perform a cell viability assay to compare the IC50 of Pelcitoclax in the resistant cell line to that of the parental cell line.

-

Calculate the Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line). An RI greater than 1 indicates resistance.[1]

2. Apoptosis Assay:

-

Treat both parental and resistant cells with Pelcitoclax.

-

Perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to confirm that the resistant cells are less susceptible to Pelcitoclax-induced apoptosis.

3. Western Blot Analysis:

-

Analyze the protein expression levels of key apoptosis-related proteins in both parental and resistant cell lines.

-

Pay close attention to the expression of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, BAX, BAK, BIM). An increase in Mcl-1 expression is a common mechanism of resistance.[5][6]

4. Signaling Pathway Analysis:

-

Investigate the activation status of signaling pathways known to be involved in drug resistance, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which can regulate Mcl-1 expression.[2][7][11]

Data Presentation

Table 1: IC50 Values and Resistance Index

| Cell Line | Pelcitoclax IC50 (nM) | Resistance Index (RI) |

| Parental | [Insert Value] | 1.0 |

| Pelcitoclax-Resistant | [Insert Value] | [Calculate Value] |

Table 2: Protein Expression Levels (Relative to Parental)

| Protein | Parental | Pelcitoclax-Resistant |

| Bcl-2 | 1.0 | [Insert Value] |

| Bcl-xL | 1.0 | [Insert Value] |

| Mcl-1 | 1.0 | [Insert Value] |

| p-AKT | 1.0 | [Insert Value] |

| p-ERK | 1.0 | [Insert Value] |

Signaling Pathways in Pelcitoclax Resistance

The upregulation of Mcl-1 is a key mechanism of resistance to Bcl-2/Bcl-xL inhibitors.[4][5][6] This can be driven by the activation of survival signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK.[2][7][11]

dot

Caption: Signaling pathways leading to Mcl-1 upregulation and Pelcitoclax resistance.

The development and characterization of Pelcitoclax-resistant cell lines are essential for advancing our understanding of drug resistance mechanisms. The protocols and information provided in this application note offer a comprehensive guide for researchers to establish these valuable models. By utilizing these models, it is possible to identify novel therapeutic targets and develop strategies to overcome resistance to Pelcitoclax, ultimately improving patient outcomes.

References

- 1. Cell Culture Academy [procellsystem.com]

- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overexpression of Mcl-1 confers multidrug resistance, whereas topoisomerase IIβ downregulation introduces mitoxantrone-specific drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]

Application Notes and Protocols for APG-1252 Xenograft Mouse Model Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for designing and executing in vivo xenograft mouse model studies to evaluate the anti-tumor efficacy of APG-1252 (Pelcitoclax). APG-1252 is a novel, potent dual inhibitor of B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL), anti-apoptotic proteins often overexpressed in various cancers.[1][2] It is a prodrug that converts to its more active metabolite, APG-1252-M1, in vivo.[1][2] This unique prodrug design aims to mitigate the on-target platelet toxicity associated with Bcl-xL inhibition while maintaining strong anti-cancer activity.[3][4] These application notes offer detailed protocols for cell line selection, tumor implantation, drug administration, and data analysis, supported by structured data tables and workflow diagrams to ensure robust and reproducible experimental outcomes.

Mechanism of Action: APG-1252 Signaling Pathway

APG-1252 functions by targeting the intrinsic mitochondrial apoptosis pathway. The anti-apoptotic proteins Bcl-2 and Bcl-xL sequester pro-apoptotic proteins like BIM, PUMA, BAX, and BAK, preventing them from initiating programmed cell death.[5][6] By inhibiting Bcl-2 and Bcl-xL, APG-1252 liberates these pro-apoptotic factors.[2][4] This leads to BAX/BAK oligomerization at the mitochondrial outer membrane, resulting in the release of cytochrome c and other apoptotic factors, which in turn activate caspases and lead to apoptosis.[2][5]

Caption: APG-1252 inhibits Bcl-2/Bcl-xL, leading to apoptosis.

Experimental Design and Workflow

A typical xenograft study involves several sequential stages, from initial cell culture preparation to the final data analysis. Careful planning and execution at each step are critical for obtaining reliable results. The following diagram outlines the standard workflow for an APG-1252 efficacy study.

Caption: Standard workflow for an in vivo xenograft efficacy study.

Detailed Experimental Protocols

Materials and Reagents

-

Cell Lines: Human small cell lung cancer (SCLC) NCI-H146 or other sensitive cell lines.[5] Cells should be confirmed mycoplasma-negative.[7]

-

Animals: 6- to 8-week-old female Balb/c nude mice.[5]

-

APG-1252 Formulation: For intravenous (IV) dosing, prepare APG-1252 as described in previous studies. A typical formulation involves dissolving the compound in a vehicle such as 15% PEG + 5% Cremophor (PCP) and 80% PBS, with pH adjusted to between 4.5 and 9.0.[5]

-

Cell Culture Media: RPMI-1640 or other recommended medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Other Reagents: PBS, Trypsin-EDTA, Matrigel (optional, can improve tumor engraftment), isoflurane for anesthesia.[8][9]

Protocol: Cell Implantation

-

Cell Culture: Culture NCI-H146 cells in recommended media at 37°C in a 5% CO₂ incubator. Use cells in the logarithmic growth phase for implantation.[7]

-

Cell Preparation: Harvest cells using Trypsin-EDTA and wash 2-3 times with sterile, cold PBS. Resuspend the cell pellet in serum-free medium or PBS to a final concentration of 1 x 10⁸ cells/mL.[7] Keep the cell suspension on ice.

-

Implantation:

-

Anesthetize the mice using isoflurane.

-

Inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the right flank of each mouse.[5]

-

If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice just before injection.[7]

-

Monitor the animals until they have fully recovered from anesthesia.[10]

-

Protocol: Drug Administration and Monitoring

-

Tumor Growth Monitoring: Begin measuring tumors once they become palpable (approx. 7-10 days post-implantation). Use digital calipers to measure the length (L) and width (W) twice weekly.[11] Calculate tumor volume using the formula: Volume (mm³) = 0.5 x L x W² .[10][11]

-

Randomization: When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).[12]

-

Treatment Groups:

-

Group 1: Vehicle Control (e.g., PCP/PBS mixture)

-

Group 2: APG-1252 (e.g., 25 mg/kg)

-

Group 3: APG-1252 (e.g., 50 mg/kg)

-

-

Drug Administration: Administer APG-1252 or vehicle intravenously (IV) according to the planned schedule (e.g., twice weekly for 21 days).[3][5]

-

Health Monitoring: Record the body weight of each mouse twice weekly.[12] Monitor for any signs of toxicity or distress.

Caption: Logical diagram of the xenograft study design.

Data Presentation and Analysis

Quantitative data should be collected systematically and presented in a clear, tabular format.

Tumor Volume Data

Tumor volumes are recorded at each measurement time point for all groups.

| Day | Vehicle Control (mm³ ± SEM) | APG-1252 (25 mg/kg) (mm³ ± SEM) | APG-1252 (50 mg/kg) (mm³ ± SEM) |

| 0 | 175 ± 15 | 178 ± 16 | 176 ± 14 |

| 4 | 280 ± 25 | 210 ± 20 | 195 ± 18 |

| 7 | 450 ± 40 | 255 ± 24 | 215 ± 21 |

| 11 | 720 ± 65 | 290 ± 28 | 220 ± 22 |

| 14 | 1050 ± 90 | 310 ± 30 | 210 ± 20 |

| 18 | 1480 ± 120 | 340 ± 35 | 190 ± 19 |

| 21 | 1950 ± 150 | 365 ± 38 | 175 ± 18 |

Body Weight Data

Body weight is a key indicator of treatment-related toxicity.

| Day | Vehicle Control (g ± SEM) | APG-1252 (25 mg/kg) (g ± SEM) | APG-1252 (50 mg/kg) (g ± SEM) |

| 0 | 20.1 ± 0.5 | 20.3 ± 0.4 | 20.2 ± 0.5 |

| 7 | 21.5 ± 0.6 | 20.8 ± 0.5 | 20.5 ± 0.6 |

| 14 | 22.8 ± 0.7 | 21.4 ± 0.6 | 20.9 ± 0.7 |

| 21 | 23.5 ± 0.8 | 21.9 ± 0.7 | 21.3 ± 0.8 |

Efficacy Analysis: Tumor Growth Inhibition (TGI)

Tumor Growth Inhibition (TGI) is calculated at the end of the study to quantify the anti-tumor effect of the treatment.

Formula: TGI (%) = (1 - (Tf - Ti) / (Cf - Ci)) x 100

-

Tf : Mean final tumor volume of the treated group

-

Ti : Mean initial tumor volume of the treated group

-

Cf : Mean final tumor volume of the control group

-

Ci : Mean initial tumor volume of the control group

| Group | Initial Volume (mm³) | Final Volume (mm³) | TGI (%) |

| Vehicle Control | 175 | 1950 | - |

| APG-1252 (25 mg/kg) | 178 | 365 | 89.5% |

| APG-1252 (50 mg/kg) | 176 | 175 | 100.1%* |

*A TGI > 100% indicates tumor regression.[3]

Conclusion

The subcutaneous xenograft mouse model is a crucial preclinical tool for assessing the in vivo efficacy of anti-cancer agents like APG-1252. Adherence to the detailed protocols outlined in these application notes will enable researchers to generate reliable and reproducible data on the dose-dependent anti-tumor activity of APG-1252. The results from such studies, demonstrating significant tumor growth inhibition and even regression in sensitive models, provide a strong rationale for further clinical development.[3][4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. | BioWorld [bioworld.com]

- 4. ashpublications.org [ashpublications.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. yeasenbio.com [yeasenbio.com]

- 8. LLC cells tumor xenograft model [protocols.io]

- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 10. youtube.com [youtube.com]

- 11. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Quantifying Apoptosis Induction by Pelcitoclax Using Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelcitoclax (APG-1252) is a potent, second-generation dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2] Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and chemoresistance.[1] Pelcitoclax, a BH3 mimetic, restores the intrinsic apoptotic pathway by binding to and inhibiting Bcl-2 and Bcl-xL, leading to the activation of caspases and programmed cell death.[1][3] In vivo, Pelcitoclax is converted to its more active metabolite, APG-1252-M1.[1]